5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole
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Overview
Description
5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with a nitropropyl group and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole typically involves the nitration of a precursor compound followed by a series of substitution reactions. One common method involves the nitration of 1-(4-tert-butylphenyl)-2-propanol to form the nitro derivative, which is then reacted with 2H-1,3-benzodioxole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The benzodioxole ring may also participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1,1,3-Tris(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole .
Uniqueness
What sets 5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole apart is its unique combination of a nitropropyl group and a benzodioxole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62567-59-3 |
---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
5-[1-(4-tert-butylphenyl)-2-nitropropyl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H23NO4/c1-13(21(22)23)19(14-5-8-16(9-6-14)20(2,3)4)15-7-10-17-18(11-15)25-12-24-17/h5-11,13,19H,12H2,1-4H3 |
InChI Key |
FSPCZPMLEBCDMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C(C)(C)C)C2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Origin of Product |
United States |
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